HODHBt

Descripción

Structure

3D Structure

Propiedades

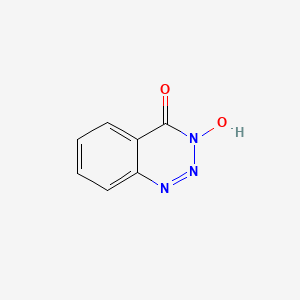

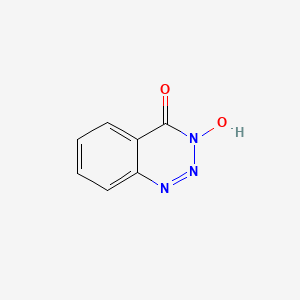

IUPAC Name |

3-hydroxy-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7-5-3-1-2-4-6(5)8-9-10(7)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBLUNHMOKFZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182487 | |

| Record name | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28230-32-2 | |

| Record name | 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028230322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28230-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-1,2,3-BENZOTRIAZIN-4(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5000NB5EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HODHBt's Mechanism of Action in HIV Latency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus (HIV) latency remains a significant barrier to a curative therapy. The "shock and kill" strategy aims to reactivate latent HIV proviruses within infected cells, making them susceptible to immune-mediated clearance. The small molecule 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) has emerged as a promising latency-reversing agent (LRA). This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its role in inhibiting protein tyrosine phosphatases, enhancing cytokine signaling, and promoting the reactivation of latent HIV. This document details the underlying signaling pathways, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this compound's function.

Core Mechanism of Action: Inhibition of PTPN1 and PTPN2

This compound's primary mechanism of action involves the inhibition of two nonreceptor protein tyrosine phosphatases: Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2)[1][2]. This compound interacts with and inhibits these phosphatases through a mixed inhibition mechanism[1][2]. These phosphatases are known regulators of the Signal Transducer and Activator of Transcription (STAT) signaling pathway[1].

By inhibiting PTPN1 and PTPN2, this compound enhances the phosphorylation of STAT proteins, particularly STAT5, in response to cytokine stimulation[1][3]. This sustained phosphorylation of STAT5 is a key event in its mechanism of action[1][3].

The enhanced STAT5 activation leads to increased binding of phosphorylated STAT5 (pSTAT5) to the HIV long terminal repeat (LTR)[1][3]. This binding promotes viral transcriptional activation and, consequently, the reversal of HIV latency in primary CD4+ T cells[1][3]. The 3-hydroxy group of this compound is crucial for its biological activity[1][3].

Signaling Pathway

The signaling cascade initiated by this compound in the context of cytokine stimulation is depicted below.

Caption: this compound inhibits PTPN1/PTPN2, leading to sustained STAT5 phosphorylation and HIV LTR activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Potency of this compound in STAT5 Transcriptional Activity

| Compound | EC50 (µM) | Cell Line | Notes |

| This compound | 762 | HEK-Blue-IL-2/IL-15 | [3] |

| AC-484 (PTPN1/2 inhibitor) | 7.25 | HEK-Blue-IL-2/IL-15 | AC-484 is a more potent active site inhibitor of PTPN1/2.[3] |

Table 2: Experimental Concentrations of this compound

| Concentration | Cell Type | Experiment | Reference |

| 100 µM | NK cells | IL-15-mediated STAT phosphorylation and cytotoxicity assays | [4] |

| 100 µM | PBMCs | HIV-specific granzyme B-releasing T cell responses | [5] |

| 100 µM | Central Memory T cells (Tcm) | Reactivation of latent HIV | [6] |

| 1-1000 µM | PBMCs and K562 cells | Thermal Proteome Profiling (TPP) | [2] |

Synergistic Effects with IL-15

This compound demonstrates significant synergy with the cytokine Interleukin-15 (IL-15)[5][7][8]. This combination not only enhances HIV latency reversal but also boosts the effector functions of immune cells crucial for clearing virus-producing cells.

-

Enhanced Latency Reversal: this compound in combination with IL-15 leads to more robust reactivation of latent HIV in cells from ART-suppressed individuals[5].

-

NK Cell Activation: this compound enhances IL-15-mediated STAT phosphorylation in Natural Killer (NK) cells, resulting in increased secretion of IFN-γ and CXCL-10, and higher expression of cytotoxic proteins like Granzyme B and Perforin[7][8][9]. This leads to increased cytotoxicity against HIV-infected cells and various tumor cell lines[7][8][9].

-

CD8+ T Cell Function: The combination of this compound and IL-15 enhances the cytotoxic activity of HIV-specific CD8+ T cells by increasing Granzyme B expression and MHC-I expression on target cells[1][3].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of this compound.

Thermal Proteome Profiling (TPP)

This method was employed to identify the direct cellular targets of this compound.

Caption: Workflow for Thermal Proteome Profiling to identify this compound targets.

Protocol Summary: Live peripheral blood mononuclear cells (PBMCs) or K562 cells are incubated with varying concentrations of this compound or a vehicle control (DMSO)[2]. The cells are then subjected to a temperature gradient. The principle is that ligand-bound proteins are stabilized and will denature and aggregate at higher temperatures than unbound proteins. After heating, cells are lysed, and the soluble proteins are collected, digested into peptides, labeled with tandem mass tags (TMT), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remained soluble at each temperature[2]. This allows for the identification of proteins with increased thermal stability in the presence of this compound, indicating a direct binding interaction.

STAT5 Phosphorylation Assay by Flow Cytometry

This assay quantifies the level of phosphorylated STAT5 in response to cytokine stimulation with and without this compound.

Protocol Summary: Primary CD4+ T cells or other immune cells are treated with a cytokine such as IL-2 or IL-15 in the presence or absence of this compound for a specified time. Following stimulation, the cells are fixed and permeabilized. They are then stained with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5, typically at tyrosine 694). The fluorescence intensity is measured by flow cytometry to determine the percentage of pSTAT5-positive cells and the mean fluorescence intensity, which corresponds to the level of STAT5 phosphorylation.

HIV Latency Reversal Assay

This assay measures the ability of this compound to reactivate latent HIV in a primary cell model.

Protocol Summary: A primary cell model of HIV latency is established, often using central memory CD4+ T cells (Tcm) from uninfected donors, which are infected with a replication-incompetent HIV reporter virus. After a period of rest to establish latency, the cells are treated with this compound, IL-15, the combination, or positive controls like anti-CD3/CD28 beads. Latency reversal is quantified by measuring the expression of a reporter gene (e.g., GFP) or an HIV protein like p24 by flow cytometry[6].

Cytotoxicity Assays

These assays evaluate the ability of immune cells, activated in the presence of this compound, to kill target cells.

Protocol Summary: Effector cells, such as NK cells or CD8+ T cells, are pre-treated with IL-15 with or without this compound. Target cells, which can be HIV-infected CD4+ T cells or tumor cell lines, are co-cultured with the activated effector cells at various effector-to-target (E:T) ratios. The killing of target cells is measured using methods such as a CytoTox 96 Non-Radioactive Cytotoxicity Assay, which measures the release of lactate dehydrogenase (LDH) from damaged cells, or by flow cytometry to quantify the reduction in the number of viable target cells[7].

Conclusion and Future Directions

This compound represents a promising latency-reversing agent with a well-defined mechanism of action centered on the inhibition of PTPN1 and PTPN2, leading to enhanced cytokine-STAT5 signaling. Its ability to synergize with IL-15 to both reactivate latent HIV and enhance the cytotoxic functions of NK and CD8+ T cells makes it a compelling candidate for "shock and kill" strategies. Further research and development of this compound and other molecules targeting this pathway could provide novel therapeutic approaches for an HIV cure. The development of more potent analogs with favorable pharmacokinetic profiles will be a critical next step in translating these findings to the clinic.

References

- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 2. researchgate.net [researchgate.net]

- 3. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 7. journals.asm.org [journals.asm.org]

- 8. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The HIV latency reversal agent this compound enhances NK Cell effector and memory-like functions by increasing IL-15 mediated-STAT activation | bioRxiv [biorxiv.org]

An In-depth Technical Guide to 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-1,2,3-benzotriazin-4(3H)-one, commonly known as HOOBt, is a crucial additive in the field of peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in minimizing racemization during peptide coupling reactions. Detailed experimental protocols for its synthesis and use in peptide bond formation are presented, alongside a mechanistic explanation of its function. This document aims to serve as a valuable resource for researchers and professionals involved in peptide chemistry and drug development.

Chemical and Physical Properties

3-hydroxy-1,2,3-benzotriazin-4(3H)-one is a slightly yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.13 g/mol | |

| Appearance | Slightly yellow crystals / off-white to yellow solid | [1][2] |

| Melting Point | 184-189 °C | [3] |

| Boiling Point | 290.19 °C (estimate) | [3] |

| Solubility | Soluble in water and 1% acetic acid | [3] |

| pKa | 7.78 ± 0.20 (Predicted) | |

| CAS Number | 28230-32-2 | [1] |

Synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one

The primary method for the synthesis of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one is through the diazotization of o-aminobenzhydroxamic acid.[1][4]

Experimental Protocol: Synthesis of HOOBt

Materials:

-

o-aminobenzhydroxamic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Preparation of o-aminobenzhydroxamic acid solution: Dissolve a known quantity of o-aminobenzhydroxamic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Preparation of sodium nitrite solution: Prepare a solution of sodium nitrite in cold distilled water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the chilled o-aminobenzhydroxamic acid solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

-

Reaction Completion: After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Product: The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one product will precipitate out of the solution. Collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any unreacted starting materials and salts. Dry the product under vacuum to obtain the final pure compound.

References

The Compound 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt): A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a small molecule with significant potential in immunotherapy, particularly in the context of HIV eradication strategies. This compound was initially identified as a latency-reversing agent (LRA) for HIV and has since been characterized as a potent immunomodulator that enhances cytokine-mediated signaling pathways. This document details the chemical synthesis of this compound, its mechanism of action as an inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2, and its downstream effects on Signal Transducer and Activator of Transcription (STAT) phosphorylation. Furthermore, it presents a consolidated summary of its impact on natural killer (NK) and CD8+ T cell effector functions. Experimental protocols for key biological assays and visualizations of the relevant signaling pathways are provided to facilitate further research and development.

Discovery and Rationale

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (this compound) was first identified through screening for compounds capable of reactivating latent HIV in primary cell models.[1] The primary goal of this research was to find small molecules that could be used in "shock and kill" strategies for HIV, where the latent virus is forced out of hiding and then eliminated by the immune system.[2][3] Early studies revealed that this compound enhances cytokine-mediated STAT signaling, a crucial pathway for immune cell activation and viral transcription.[1] The structural analogue, 1,2,3-Benzotriazine-4(3H)-one (HBt), which lacks the 3-hydroxy group, was found to be biologically inactive, highlighting the critical role of this functional group in the compound's activity.[1][4]

Chemical Synthesis

The synthesis of 3-hydroxy-1,2,3-benzotriazin-4-one (this compound) is achieved through the diazotization of o-aminobenzhydroxamic acid.[2]

Experimental Protocol: Synthesis of this compound

-

Preparation of o-aminobenzhydroxamic acid: This precursor can be synthesized from o-aminobenzoic acid.

-

Diazotization: o-aminobenzhydroxamic acid is dissolved in a suitable acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C.

-

Reaction with Nitrite: A solution of sodium nitrite in water is added dropwise to the cooled solution of o-aminobenzhydroxamic acid while maintaining the low temperature.

-

Cyclization: The resulting diazonium salt spontaneously cyclizes to form 3-hydroxy-1,2,3-benzotriazin-4-one.

-

Isolation and Purification: The product precipitates out of the solution and can be collected by filtration, washed with cold water, and purified by recrystallization.

Caption: Synthesis of this compound from o-aminobenzhydroxamic acid.

Mechanism of Action: Inhibition of PTPN1 and PTPN2

Subsequent research to identify the direct molecular targets of this compound utilized thermal proteomic profiling.[1] This unbiased approach identified protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2) as the primary binding partners of this compound.[1][4] These non-receptor tyrosine phosphatases are known regulators of the STAT signaling pathway.[1] Biochemical and functional assays have confirmed that this compound acts as a mixed inhibitor of both PTPN1 and PTPN2.[1][5]

By inhibiting PTPN1 and PTPN2, this compound prevents the dephosphorylation of STAT proteins, leading to sustained STAT activation upon cytokine stimulation.[1][6] This prolonged signaling enhances the transcriptional activity of STATs, which is central to the immunomodulatory effects of this compound.[1][6]

Caption: this compound inhibits PTPN1/PTPN2, leading to sustained STAT phosphorylation.

Biological Activities and Quantitative Data

The primary biological effect of this compound is the enhancement of cytokine-mediated immune responses. This has been extensively studied in the context of HIV latency reversal and cancer immunotherapy.

Enhancement of STAT Phosphorylation

This compound significantly increases the phosphorylation of STAT5, STAT3, and STAT1 in various immune cells, particularly in the presence of cytokines like IL-2 and IL-15.[6][7] This effect is dose-dependent.[8]

Table 1: Effect of this compound on STAT Phosphorylation in NK Cells

| Treatment Condition | Phosphorylated STAT | Fold Change vs. Cytokine Alone | Reference |

| IL-15 (100 ng/mL) + this compound (100 µM) | pSTAT5 | Increased | [6] |

| IL-15 (100 ng/mL) + this compound (100 µM) | pSTAT3 | Increased | [6] |

| IL-15 (100 ng/mL) + this compound (100 µM) | pSTAT1 | Increased | [6] |

Activation of Natural Killer (NK) Cells

This compound enhances the effector functions of NK cells, which are critical for eliminating virus-infected and cancerous cells.[2][6] This includes increased production of cytotoxic proteins and cytokines.[6][7]

Table 2: this compound-Mediated Enhancement of NK Cell Effector Molecules

| Effector Molecule | Treatment Condition | Observation | Reference |

| Granzyme B | IL-15 + this compound | Increased Expression | [2][6] |

| Granzyme A | IL-15 + this compound | Increased Expression | [6] |

| Perforin | IL-15 + this compound | Increased Expression | [6] |

| IFN-γ | IL-15 + this compound | Increased Secretion | [2][6] |

| CXCL10 | IL-15 + this compound | Increased Secretion | [6] |

Enhancement of CD8+ T Cell Function

In addition to its effects on NK cells, this compound synergizes with IL-15 to boost the cytotoxic function of HIV-specific CD8+ T cells.[9] This is accompanied by an upregulation of antigen processing and presentation machinery in CD4+ T cells.[9]

HIV Latency Reversal

This compound enhances cytokine-induced reactivation of latent HIV in primary CD4+ T cells.[1][4] This is a direct consequence of increased STAT5 phosphorylation and its subsequent binding to the HIV long terminal repeat (LTR), which drives viral transcription.[1][4]

Experimental Protocols

Primary Cell Culture and Treatment

-

Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs or isolated immune cell subsets (e.g., NK cells, CD4+ T cells) are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with this compound at a final concentration of 100 µM, often in combination with cytokines such as IL-2 or IL-15 (e.g., 100 ng/mL).[6][10] Control cells are treated with an equivalent volume of DMSO.

-

Incubation: Cells are incubated for the desired period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.[6]

Flow Cytometry for STAT Phosphorylation

-

Cell Staining: Following treatment, cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD56 for NK cells).

-

Fixation and Permeabilization: Cells are fixed and permeabilized using a commercially available kit to allow for intracellular staining.

-

Intracellular Staining: Permeabilized cells are stained with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3, anti-pSTAT1).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the phospho-STAT signal is quantified to determine the level of STAT phosphorylation.

Caption: Workflow for measuring STAT phosphorylation by flow cytometry.

NK Cell Cytotoxicity Assay

-

Effector Cell Preparation: NK cells are isolated and pre-treated with this compound and/or IL-15 for 24-48 hours.

-

Target Cell Labeling: Target cells (e.g., K562 cancer cells or HIV-infected CD4+ T cells) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Pre-treated NK cells (effector cells) are co-cultured with labeled target cells at various effector-to-target (E:T) ratios.

-

Measurement of Cell Lysis: After a 4-hour incubation, the release of the label from the target cells into the supernatant is measured. The percentage of specific lysis is calculated based on the amount of label released in the presence of effector cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Conclusion and Future Directions

This compound is a promising small molecule with well-defined immunomodulatory properties. Its ability to enhance cytokine signaling through the inhibition of PTPN1 and PTPN2 makes it a valuable tool for research and a potential candidate for therapeutic development. The enhancement of NK and CD8+ T cell function, coupled with its HIV latency-reversing activity, positions this compound as a compelling component of combination therapies aimed at eradicating persistent viral infections and treating cancer. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogues for in vivo applications and clinical trials. The detailed methodologies and data presented in this guide are intended to support and accelerate these endeavors.

References

- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

HODHBt as a Latency Reversal Agent: A Technical Guide

Introduction

The establishment of a latent reservoir of integrated HIV provirus in long-lived memory CD4+ T cells is the primary obstacle to a cure for HIV-1 infection.[1][2][3] Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate this reservoir, which leads to viral rebound upon treatment interruption.[2] The "shock and kill" strategy is a leading therapeutic approach aimed at eradicating this latent reservoir.[2][4][5][6][7] This strategy involves using Latency Reversal Agents (LRAs) to reactivate viral gene expression from latently infected cells (the "shock"), making them visible to the immune system for clearance by either viral cytopathic effects or immune-mediated killing (the "kill").[2][4][5][7]

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) is a small molecule that has been identified as a promising LRA.[3][4][5] It acts by enhancing cytokine-mediated signaling pathways that are crucial for both HIV-1 transcription and the function of key immune effector cells. This guide provides a comprehensive technical overview of this compound, its mechanism of action, experimental data, and the protocols used to evaluate its efficacy.

Core Mechanism of Action: PTPN1/PTPN2 Inhibition and STAT Pathway Modulation

This compound's primary mechanism of action involves the inhibition of nonreceptor tyrosine phosphatases (NTPs), specifically Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2).[1][3] These phosphatases are key negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3]

By inhibiting PTPN1 and PTPN2, this compound enhances the phosphorylation of several STAT proteins, most notably STAT5, upon stimulation with γc-cytokines like Interleukin-15 (IL-15).[1][3][8] This leads to:

-

Sustained STAT5 Activation: this compound promotes prolonged STAT5 phosphorylation and nuclear retention.[3][8][9]

-

Enhanced Transcriptional Activity: The increased nuclear presence of phosphorylated STAT5 (pSTAT5) enhances its transcriptional activity.[2][3][9]

-

HIV LTR Activation: pSTAT5 binds directly to the HIV Long Terminal Repeat (LTR), driving viral gene transcription and reactivating the latent provirus.[2][3][8]

Biochemical assays have determined that this compound functions as a mixed inhibitor of PTPN1 and PTPN2.[3][8] This dual inhibition broadens its impact on STAT-mediated signaling pathways.

Signaling Pathway Diagram

Caption: this compound inhibits PTPN1/PTPN2, leading to sustained STAT5 phosphorylation and HIV LTR activation.

Quantitative Data Summary

The efficacy of this compound, both alone and in combination with cytokines, has been quantified across various ex vivo and in vitro models.

Table 1: this compound vs. AC-484 on STAT5 Transcriptional Activity

A study compared this compound to AC-484, another PTPN1/PTPN2 inhibitor, using a HEK-Blue IL-2/IL-15 reporter cell line.[3]

| Compound | EC₅₀ (µM) | Potency Relative to this compound |

| This compound | 762 | 1x |

| AC-484 | 7.25 | ~100x |

| Data sourced from Howard et al. (2024).[3][8] |

Despite AC-484's higher potency in this reporter assay, this compound demonstrated superior ability to sustain STAT5 phosphorylation over time (up to 48 hours) in primary CD4+ T cells, a key factor for effective latency reversal.[3][8]

Table 2: Effect of this compound on NK Cell Effector Functions (in combination with IL-15)

This compound significantly enhances the effector functions of Natural Killer (NK) cells when combined with IL-15.

| Effector Molecule/Marker | Effect of IL-15 + this compound (vs. IL-15 alone) | Cell Type |

| CXCL-10 Secretion | Increased | NK Cells |

| IFN-γ Secretion | Increased | NK Cells |

| Granzyme A Expression | Increased | NK Cells |

| Granzyme B Expression | Increased | NK Cells |

| Perforin Expression | Increased | NK Cells |

| Granulysin Expression | Increased | NK Cells |

| FASL Expression | Increased | NK Cells |

| TRAIL Expression | Increased | NK Cells |

| CD25 Activation Marker | Increased | NK Cells |

| CD69 Activation Marker | Increased | NK Cells |

| Data compiled from Macedo et al. (2022).[2][4][5][7][9][10] |

Table 3: this compound Enhancement of Cytotoxicity

The enhanced cytotoxic profile of NK cells translates to improved killing of target cells.

| Target Cell Line | Type | Observation |

| K562 | Erythroleukemia (MHC-I deficient) | Enhanced killing by IL-15 + this compound-treated NK cells.[4][9] |

| A2780 | Ovarian Cancer | Enhanced killing by IL-15 + this compound-treated NK cells.[10][11] |

| U877 | Glioblastoma | Enhanced killing by IL-15 + this compound-treated NK cells.[10][11] |

| HIV-infected CD4+ T cells | Primary Cells | Enhanced killing by IL-15 + this compound-treated NK cells.[2][4][10] |

| Data sourced from Macedo et al. (2022) and MedChemExpress.[2][4][10][11] |

Experimental Protocols

STAT Phosphorylation Analysis by Flow Cytometry

This protocol is used to quantify the phosphorylation of STAT proteins in response to treatment.

Objective: To measure the Mean Fluorescence Intensity (MFI) of phosphorylated STAT1, STAT3, and STAT5 in NK cells.

Methodology:

-

Cell Isolation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Treatment: Treat isolated NK cells with one of the following conditions for 24 hours:

-

DMSO (vehicle control)

-

IL-15 (e.g., 100 ng/mL)

-

This compound (e.g., 100 µM)

-

IL-15 (100 ng/mL) + this compound (100 µM)

-

-

Staining: After incubation, fix and permeabilize the cells. Stain with fluorescently-labeled antibodies specific for pSTAT1 (Y701), pSTAT3 (Y705), and pSTAT5 (Y694).

-

Data Acquisition: Analyze the cells using a flow cytometer to determine the MFI for each pSTAT protein. Protocol adapted from Macedo et al. (2022).[9][10]

NK Cell Cytotoxicity Assay

This protocol assesses the ability of treated NK cells to kill target cells.

Objective: To measure the percentage of specific lysis of target cells (e.g., K562 or HIV-infected CD4+ T cells) by NK cells.

Methodology:

-

Effector Cell Preparation: Isolate and treat NK cells with IL-15 and/or this compound as described above for 24-48 hours.

-

Target Cell Preparation: Prepare target cells. For HIV-infected targets, autologous CD4+ T cells can be infected with an HIV strain (e.g., HIVNL4-3).

-

Co-culture: Co-culture the pre-treated NK effector cells with target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1).

-

Lysis Measurement: After a defined incubation period (e.g., 4-6 hours), quantify cell death in the target cell population using a viability dye (e.g., 7-AAD) and flow cytometry or by measuring the release of lactate dehydrogenase (LDH) from lysed cells.[8]

-

Calculation: Calculate the percentage of specific killing based on the death observed in the presence of effector cells compared to control conditions. Protocol adapted from Macedo et al. (2022).[4][7][10]

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of a small molecule to its protein target in a cellular environment.

Objective: To identify protein targets of this compound by measuring changes in their thermal stability upon drug binding.

Methodology:

-

Cell Treatment: Treat live cells (e.g., PBMCs or K562 cell line) with this compound or a vehicle control.[3][8]

-

Heating: Heat the cell lysates to a range of different temperatures. The binding of this compound will stabilize its target proteins (PTPN1, PTPN2), making them more resistant to thermal denaturation.

-

Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

-

Quantification (TPP): Analyze the soluble protein fraction using quantitative mass spectrometry. This technique, known as Thermal Proteome Profiling (TPP), allows for the unbiased identification of proteins that exhibit increased thermal stability in the presence of the drug.[3][8] Protocol adapted from Howard et al. (2024).[3][8]

Synergistic Effects on the "Shock and Kill" Response

This compound is particularly promising because it enhances both arms of the "shock and kill" strategy, especially when used with IL-15 or its superagonist derivative, N-803.[4][12]

-

The "Shock": By amplifying the IL-15/STAT5 signaling pathway, this compound effectively reverses latency in CD4+ T cells.[2][3]

-

The "Kill": Simultaneously, the same mechanism boosts the cytotoxic capabilities of NK cells and HIV-specific CD8+ T cells, which are critical for eliminating the newly reactivated cells.[4][12][13] this compound, in combination with IL-15, was shown to markedly enhance granzyme B release from T cells of ART-suppressed donors in response to HIV peptides.[12][13] Furthermore, this combination can increase the expression of MHC-I on the surface of CD4+ T cells, making them better targets for cytotoxic T lymphocytes (CTLs).[13][14]

This dual action addresses a key limitation of many LRAs, which may reactivate the virus without concurrently enhancing the immune response required for clearance.[5][14]

Logical Workflow Diagram

Caption: this compound and IL-15 synergize to both reactivate latent HIV and enhance immune effector cells.

Conclusion and Future Directions

This compound is a novel LRA that functions by inhibiting PTPN1 and PTPN2, thereby amplifying cytokine-driven STAT signaling. This mechanism is advantageous as it not only reactivates latent HIV but also enhances the cytotoxic functions of NK and CD8+ T cells, which are essential for clearing the reactivated reservoir cells. Ex vivo studies have demonstrated that the combination of this compound and IL-15 is sufficient to reduce intact proviruses in cells from some ART-suppressed donors.[12][13][14]

While this compound itself is not currently a clinical candidate, it serves as a crucial proof-of-concept compound.[2][4] Future research will focus on developing clinically relevant molecules that target the PTPN1/PTPN2-STAT axis.[4] Such compounds could be used to synergize with immunotherapies like the IL-15 superagonist N-803, potentially overcoming key hurdles that have limited the success of previous "shock and kill" clinical trials and opening new therapeutic avenues toward an HIV cure.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 4. biorxiv.org [biorxiv.org]

- 5. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI Insight - The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells [insight.jci.org]

An In-depth Technical Guide to the Physicochemical Properties of HODHBt

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt) is a small molecule of significant interest in biomedical research, particularly for its role as a latency-reversing agent for HIV-1 and its immunomodulatory effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in research and drug development. The document details its chemical identity, solubility, and other key characteristics. Furthermore, it outlines a relevant biological signaling pathway and a standard experimental workflow involving this compound, presented through clear diagrams and detailed protocols. This guide is intended to be a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in experimental and developmental settings. This section summarizes the key properties of this compound.

Chemical Identity

-

IUPAC Name: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one[1]

-

Synonyms: HOOBt, DHBT

-

CAS Number: 28230-32-2[1]

-

Molecular Formula: C₇H₅N₃O₂[1]

-

Molecular Weight: 163.13 g/mol [1]

-

Chemical Structure:

Quantitative Physicochemical Data

The following table summarizes the known quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Slightly yellow crystals or off-white to yellow solid. | [2] |

| Melting Point | 184-189 °C (with decomposition) | [3] |

| pKa (Predicted) | 7.78 ± 0.20 | [2][4] |

| Solubility | See Table 2 | - |

| Stability | Data not readily available. A Safety Data Sheet indicates "no data available" for chemical stability. |

Solubility Profile

Understanding the solubility of this compound is critical for preparing solutions for in vitro and in vivo studies.

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | Soluble | [2][4] |

| 1% Acetic Acid | Soluble | [2][4] |

| Dimethylformamide (DMF) | ~25% solution | |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | - |

Note: For in vivo studies, specific formulations are required. A common protocol involves a multi-component solvent system to achieve the desired concentration and biocompatibility.

Biological Activity and Signaling Pathway

This compound is recognized for its ability to enhance the signaling of cytokines such as Interleukin-15 (IL-15). This is primarily achieved through the potentiation of the STAT5 signaling pathway.[5] IL-15 is crucial for the development, survival, and activation of immune cells like Natural Killer (NK) cells and CD8+ T cells.[6][7][8][9][10]

This compound and the IL-15 Signaling Pathway

The binding of IL-15 to its receptor complex (IL-15R) triggers the activation of Janus kinases (JAK1 and JAK3). These kinases then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival, proliferation, and effector functions. This compound has been shown to enhance the phosphorylation of STAT5, thereby amplifying the downstream effects of IL-15 signaling.[5]

Caption: this compound enhances IL-15-mediated STAT5 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for experiments frequently conducted with this compound.

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in an organic solvent and then diluted to the final working concentration in cell culture media.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Natural Killer (NK) Cell Cytotoxicity Assay

This assay is used to determine the ability of NK cells to kill target cells and to assess the effect of this compound on this function.[11][12]

Materials:

-

Primary human NK cells (effector cells)

-

K562 cells (target cells, susceptible to NK cell-mediated lysis)

-

Complete RPMI-1640 medium

-

Recombinant human IL-15 (rhIL-15)

-

This compound stock solution

-

Calcein-AM or other viability dye

-

96-well U-bottom plates

-

Flow cytometer or fluorescence plate reader

Experimental Workflow Diagram:

Caption: Workflow for an NK cell cytotoxicity assay with this compound.

Detailed Protocol:

-

Preparation of Effector Cells:

-

Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

-

Culture the NK cells in complete RPMI-1640 medium supplemented with a low concentration of rhIL-15 (e.g., 10 ng/mL) to maintain viability.

-

-

Preparation of Target Cells:

-

Culture K562 cells in complete RPMI-1640 medium.

-

On the day of the assay, harvest the K562 cells and wash them with PBS.

-

Label the target cells with a viability dye such as Calcein-AM according to the manufacturer's instructions. This allows for the differentiation of live target cells from dead cells and effector cells.

-

-

Treatment of Effector Cells:

-

Plate the NK cells in a 96-well plate.

-

Treat the NK cells with the desired concentrations of rhIL-15 (e.g., 100 ng/mL) in the presence or absence of this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO).

-

Incubate the treated NK cells for a predetermined period (e.g., 24 hours) to allow for activation.

-

-

Co-culture and Cytotoxicity Measurement:

-

After the pre-treatment period, add the labeled target cells to the wells containing the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

-

Incubate the co-culture for 4-6 hours at 37°C.

-

Following incubation, centrifuge the plate and collect the supernatant if performing an LDH release assay, or directly analyze the cells by flow cytometry.

-

For flow cytometry, acquire the data and determine the percentage of dead target cells (e.g., Calcein-AM negative and a dead cell stain positive) in each condition.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Conclusion

This technical guide provides essential physicochemical data and experimental context for the use of this compound in a research setting. While key parameters such as molecular weight and melting point are well-defined, further studies are warranted to establish a comprehensive solubility profile across a wider range of solvents and to determine its long-term stability under various conditions. The provided signaling pathway and experimental workflow offer a foundational understanding for investigating the biological effects of this compound, particularly its role in enhancing immune responses. This information is intended to support the design and execution of robust and reproducible experiments for drug development and other research applications.

References

- 1. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | 28230-32-2 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one CAS#: 28230-32-2 [m.chemicalbook.com]

- 5. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of IL-15 in activating STAT5 and fine-tuning IL-17A production in CD4 T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence of STAT5 dependent and independent routes to CD8 memory formation and a preferential role for IL-7 over IL-15 in STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]

- 11. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

HODHBt's effect on STAT1 and STAT3 pathways

An In-depth Technical Guide to the Effects of HODHBt on STAT1 and STAT3 Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (this compound) has emerged as a significant modulator of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. Initially identified as a latency-reversing agent (LRA) for HIV, its mechanism involves the potentiation of cytokine-mediated signaling, with profound effects on immune effector cells.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, its specific effects on the STAT1 and STAT3 pathways, and the downstream functional consequences. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of immunology, oncology, and infectious disease in their investigation and potential application of this compound.

Core Mechanism of Action: Inhibition of PTPN1 and PTPN2

This compound's primary mechanism is not direct activation of STAT proteins. Instead, it functions by enhancing cytokine-induced STAT phosphorylation.[1][3] this compound alone does not substantially increase the phosphorylation of STAT proteins.[1][3] Its activity is dependent on the presence of a common gamma chain (γc) cytokine, such as Interleukin-15 (IL-15).[1][4]

Recent studies have elucidated that this compound directly interacts with and inhibits the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[5][6][7] These phosphatases are critical negative regulators of the JAK-STAT pathway, responsible for dephosphorylating activated STAT proteins to terminate the signaling cascade.[7] By inhibiting PTPN1 and PTPN2, this compound prevents the dephosphorylation of STAT1 and STAT3, leading to their sustained activation and an amplified downstream signal.[5][8]

Caption: this compound inhibits PTPN1/PTPN2, amplifying cytokine-induced STAT1/STAT3 signaling.

Quantitative Effects on STAT1 and STAT3 Phosphorylation

The combination of this compound with IL-15 leads to a significant increase in the phosphorylation of both STAT1 and STAT3 in various immune cells, including Natural Killer (NK) cells and CD4+ T cells.[1][8][9] This enhancement is a key driver of the subsequent biological effects.

Table 1: this compound-Mediated Enhancement of STAT Phosphorylation in NK Cells

| Treatment Condition | Phosphorylated Protein | Fold Increase vs. DMSO Control (MFI) | Fold Increase (IL-15 + this compound) vs. IL-15 Alone | Cell Type | Reference |

|---|---|---|---|---|---|

| IL-15 (100 ng/mL) | pSTAT1 | ~2.5x | - | NK Cells | [3] |

| IL-15 + this compound (100 µM) | pSTAT1 | ~4.0x | ~1.6x | NK Cells | [3] |

| IL-15 (100 ng/mL) | pSTAT3 | ~2.0x | - | NK Cells | [3] |

| IL-15 + this compound (100 µM) | pSTAT3 | ~3.5x | ~1.75x | NK Cells | [3] |

| IL-15 (100 ng/mL) | pSTAT5 | ~10.0x | - | NK Cells | [3] |

| IL-15 + this compound (100 µM) | pSTAT5 | ~15.0x | ~1.5x | NK Cells |[3] |

Data are estimated from published graphical representations and presented as approximate fold changes in Mean Fluorescence Intensity (MFI).

Downstream Functional Consequences

The sustained activation of STAT1 and STAT3 by this compound triggers a cascade of transcriptional changes, culminating in an enhanced cytotoxic phenotype, particularly in NK cells.[1][9] This is characterized by the upregulation of genes involved in immune activation and cellular cytotoxicity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 6. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Structural and Functional Landscape of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a small molecule of significant interest in HIV latency reversal and cancer immunotherapy. While a definitive crystal structure of this compound is not publicly available, this document elucidates its chemical structure, mechanism of action, and functional implications through a synthesis of current research. We present key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental applications.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the following key identifiers:

-

IUPAC Name: 3-hydroxy-1,2,3-benzotriazin-4-one[1]

-

Synonyms: HOOBt, 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine[2]

-

CAS Number: 28230-32-2[1]

-

Molecular Formula: C₇H₅N₃O₂[1]

-

Molecular Weight: 163.13 g/mol [1]

-

SMILES String: ON1N=Nc2ccccc2C1=O[2]

The synthesis of this compound can be achieved through the diazotization of o-aminobenzhydroxamic acid.[3][4] The presence of the 3-hydroxy group is crucial for its biological activity.[5]

Mechanism of Action: Inhibition of PTPN1 and PTPN2

This compound functions as a latency-reversing agent (LRA) in HIV and enhances immune cell function by modulating intracellular signaling pathways.[6][7] Recent studies have identified its direct molecular targets as the non-receptor protein tyrosine phosphatases PTPN1 and PTPN2.[1][8]

This compound acts as a mixed inhibitor of both PTPN1 and PTPN2.[1][8] This inhibition leads to an increase in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[6][8] The enhanced phosphorylation and subsequent nuclear translocation of STAT5 leads to the transcriptional activation of genes involved in HIV latency reversal and immune cell effector functions.[5][6]

Signaling Pathway of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Inhibitory and Activating Concentrations of this compound

| Parameter | Target | Value | Cell/System | Reference |

| IC₅₀ | PTPN1 | 601 µM | In vitro fluorogenic assay | [8] |

| IC₅₀ | PTPN2 | 544 µM | In vitro fluorogenic assay | [8] |

| EC₅₀ | STAT5 Transcriptional Activity | 762 µM | HEK-Blue-IL-2/IL-15 cells | [6][8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

PTPN1/PTPN2 Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against PTPN1 and PTPN2.

-

Principle: A fluorogenic substrate is used to measure the enzymatic activity of recombinant PTPN1 and PTPN2 in the presence and absence of this compound. The reduction in fluorescence upon addition of this compound indicates inhibition.

-

Materials:

-

Recombinant human PTPN1 and PTPN2 catalytic domains.

-

Fluorogenic phosphatase substrate (e.g., DiFMUP).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT).

-

This compound dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant PTPN1 or PTPN2 to each well of the microplate.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

-

STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol measures the level of phosphorylated STAT5 (pSTAT5) in cells treated with this compound and a cytokine.

-

Principle: Intracellular staining with a fluorescently labeled antibody specific for pSTAT5 allows for the quantification of STAT5 activation at a single-cell level using flow cytometry.

-

Materials:

-

Primary cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or a relevant cell line.

-

Cytokine (e.g., IL-2 or IL-15).

-

This compound.

-

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorescently labeled anti-pSTAT5 antibody (e.g., PE-conjugated).

-

Flow cytometer.

-

-

Procedure:

-

Culture cells in appropriate media.

-

Treat cells with this compound or a vehicle control (DMSO) for a specified duration.

-

Stimulate the cells with a cytokine (e.g., IL-15) for a short period (e.g., 15-30 minutes).

-

Fix the cells to preserve the phosphorylation state.

-

Permeabilize the cell membrane to allow antibody entry.

-

Stain the cells with the anti-pSTAT5 antibody.

-

Wash the cells to remove unbound antibody.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of pSTAT5 positive cells and the mean fluorescence intensity.

-

Experimental Workflow for STAT5 Phosphorylation Assay

NK Cell Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the cytotoxic function of Natural Killer (NK) cells against target cancer cells.

-

Principle: NK cells are co-cultured with target cells, and the lysis of target cells is measured. This compound is expected to increase the killing capacity of NK cells when combined with a cytokine like IL-15.

-

Materials:

-

Effector cells: Human NK cells.

-

Target cells: A suitable cancer cell line (e.g., K562) labeled with a fluorescent dye (e.g., Calcein AM) or engineered to express a reporter like GFP.

-

IL-15.

-

This compound.

-

Culture medium.

-

96-well U-bottom plates.

-

Flow cytometer or fluorescence plate reader.

-

-

Procedure:

-

Isolate and culture human NK cells.

-

Pre-treat NK cells with IL-15 and either this compound or DMSO for a specified period (e.g., 24-48 hours).

-

Label target cells with a viability dye.

-

Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubate the co-culture for a set time (e.g., 4 hours).

-

Measure target cell lysis by quantifying the release of the fluorescent dye from lysed cells (if using a release assay) or by identifying dead target cells using a viability stain (e.g., 7-AAD) via flow cytometry.

-

Calculate the percentage of specific lysis for each condition.

-

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the inhibition of PTPN1 and PTPN2. This activity leads to the potentiation of cytokine signaling, particularly through the STAT5 pathway, which has significant therapeutic implications for HIV eradication and cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds. Future research should aim to elucidate the precise binding mode of this compound to its target phosphatases, potentially through co-crystallization studies, to facilitate the design of next-generation inhibitors with improved potency and specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. The latency-reversing agent this compound synergizes with IL-15 to enhance cytotoxic function of HIV-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 7. researchgate.net [researchgate.net]

- 8. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicological data available for 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a small molecule investigated for its role as an HIV latency-reversing agent and an enhancer of cytokine-mediated STAT signaling. This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the compound's known signaling pathways. The collective evidence from the reviewed preliminary studies suggests a favorable acute toxicity profile for this compound within the tested concentrations and experimental models.

Introduction

3-hydroxy-1,2,3-benzotriazin-4(3H)-one (this compound) has emerged as a compound of interest in immunology and virology, primarily for its ability to enhance cytokine signaling and reverse HIV latency.[1][2] As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for further development. This guide consolidates the currently available preliminary toxicity data on this compound to serve as a foundational resource for the scientific community.

In Vitro Toxicity Profile

Preliminary in vitro studies have consistently demonstrated a lack of significant toxicity of this compound across various human cell lines at effective concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro toxicity assessments of this compound.

| Cell Line | This compound Concentration | Co-treatment | Observation | Reference |

| HEK–Blue–IL-2/IL-15 cells | Up to 1000 µM | None | No observed toxicity | [1][2] |

| Human NK cells | Not specified | rhIL-15 | No associated cell toxicity | [3][4][5] |

| Primary total CD4 T cells | Not specified | IL-2 | Reduction in pSTAT5 levels not associated with toxicity | [1][2] |

Experimental Protocols

2.2.1. Toxicity Assessment in HEK–Blue–IL-2/IL-15 Cells

-

Cell Culture: HEK–Blue–IL-2/IL-15 cells were cultured according to the manufacturer's instructions.

-

Treatment: Cells were treated with a dose-response of this compound.

-

Toxicity Measurement: Cell viability was assessed using standard methods, such as a resazurin-based assay, to measure metabolic activity. The data was presented as the mean ± standard deviation of experiments performed in duplicate.[1]

2.2.2. Viability Assessment in Human Natural Killer (NK) Cells

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from HIV-negative donors. NK cells were subsequently isolated from PBMCs.

-

Treatment: NK cells were incubated with this compound alone or in combination with recombinant human Interleukin-15 (rhIL-15) for 48 hours.

-

Viability Analysis: Cell viability was determined by flow cytometry using a viability dye (e.g., LIVE/DEAD Fixable Aqua Dead Cell Stain).[4]

In Vivo Toxicity Profile

Initial in vivo studies in murine models indicate a lack of acute toxicity for this compound.

Key Findings

Material Safety and Hazard Classification

While research studies report low biological toxicity in experimental settings, the Material Safety Data Sheet (MSDS) for this compound provides important handling and safety information.

GHS Hazard Classification

According to available safety data sheets, this compound is classified with the following hazards:

-

Flammable liquid and vapor [6]

It is important to note that one safety data sheet mentions that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Signaling Pathways Modulated by this compound

This compound has been shown to enhance cytokine-mediated STAT signaling.[1][2] It has been demonstrated to increase the phosphorylation of STAT5, leading to its enhanced nuclear presence and transcriptional activity.[3] Recent studies have also identified that this compound inhibits the phosphatases PTPN1 and PTPN2, which are negative regulators of cytokine signaling pathways.[1]

This compound-Mediated Enhancement of STAT5 Signaling

Caption: this compound enhances STAT5 signaling by inhibiting PTPN1/PTPN2.

Experimental Workflow for Assessing this compound's Effect on STAT Phosphorylation

Caption: Workflow for analyzing STAT phosphorylation upon this compound treatment.

Conclusion

The preliminary toxicological assessment of this compound, based on the reviewed studies, indicates a favorable safety profile for acute exposure in both in vitro and in vivo models. No significant cellular toxicity has been observed at concentrations effective for its biological activity. However, the existing data is limited, and comprehensive toxicological studies, including chronic toxicity, genotoxicity, and reproductive toxicity, are warranted to fully characterize the safety profile of this compound for any potential clinical application. Researchers and drug development professionals should adhere to the safety guidelines outlined in the Material Safety Data Sheet when handling this compound.

References

- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 2. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. capotchem.com [capotchem.com]

- 7. 3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HODHBt in HIV Reactivation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Hydroxy-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (HODHBt) in HIV reactivation studies. The following sections detail the mechanism of action, effective concentrations, and experimental protocols for assessing its efficacy as a latency-reversing agent (LRA), particularly in combination with other agents.

Introduction

The persistence of latent HIV reservoirs in individuals on antiretroviral therapy (ART) is the primary obstacle to a cure. A leading strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with LRAs, followed by the elimination of the now-visible infected cells by the immune system. This compound has emerged as a promising LRA that enhances cytokine-mediated signaling to promote HIV-1 transcription.[1][2][3][4]

Mechanism of Action

This compound functions by inhibiting the nonreceptor tyrosine phosphatases PTPN1 and PTPN2.[1][2][5] This inhibition leads to enhanced phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, in response to cytokine stimulation (e.g., with Interleukin-15).[1][2][3] Activated STAT5 can then bind to the HIV long terminal repeat (LTR), driving viral gene expression and reactivating the latent provirus.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating this compound's efficacy in HIV reactivation and its impact on immune cell function.

Table 1: this compound Concentration and Latency Reversal Activity

| Cell Type | This compound Concentration (µM) | Co-treatment | HIV Reactivation (% of maximal stimulus) | Fold Increase vs. Control | Reference |

| Primary CD4+ T cells (in vitro latency model) | 100 | None | 8.2% (of αCD3/28) | - | [1][2] |

| Primary CD4+ T cells (in vitro latency model) | 100 | IL-15 (100 ng/mL) | 54.4% (of αCD3/28) | Synergistic with IL-15 | [1][2] |

| Macrophages | 100 | - | - | - | [6] |

Table 2: this compound Enhancement of Immune Effector Function

| Effector Cell Type | This compound Concentration (µM) | Co-treatment | Assay | Enhancement Observed | Reference |

| NK cells | Not Specified | IL-15 | Cytotoxicity against HIV-infected cells | Increased killing | [3][4][7][8] |

| NK cells | Not Specified | IL-15 | Granzyme B, Perforin, etc. expression | Increased expression | [3][4][7] |

| HIV-specific CD8+ T cells | Not Specified | IL-15 | Granzyme B ELISPOT | Markedly enhanced responses | [9][10][11][12] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line/Type | This compound Concentration (µM) | Assay | Observations | Reference |

| HEK–Blue–IL-2/IL-15 cells | Up to 100 | Toxicity Assay | Not specified in abstracts | [1] |

| PBMCs | Not Specified | Proinflammatory Cytokine Production | Did not induce production | [1][2] |

Experimental Protocols

Protocol 1: In Vitro HIV Reactivation in a Primary CD4+ T Cell Model

This protocol is designed to assess the latency-reversing activity of this compound, alone or in combination with a cytokine like IL-15.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

CD4+ T Cell Isolation Kit

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

Recombinant human IL-15

-

Phytohemagglutinin (PHA)

-

Anti-CD3/CD28 beads (positive control)

-

p24 antibody for flow cytometry

-

Flow cytometer

Procedure:

-

Isolate Primary CD4+ T Cells: Isolate CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Establish Latency: Generate a population of latently infected primary CD4+ T cells. This can be achieved through various published methods, such as spinoculation with an HIV-1 reporter virus followed by a period of culture to allow latency to establish. A detailed protocol for generating latently infected primary CD4+ T cells can be found in the literature.[13]

-

Treatment:

-

Plate the latently infected CD4+ T cells in a 96-well plate.

-

Add this compound to the desired final concentration (e.g., 100 µM). Include a DMSO vehicle control.

-

For combination treatments, add IL-15 (e.g., 100 ng/mL).

-

Include a positive control of anti-CD3/CD28 beads.

-

-

Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

-

Analysis of HIV Reactivation:

-

Harvest the cells and stain for intracellular p24 antigen using a fluorescently labeled anti-p24 antibody.

-

Analyze the percentage of p24-positive cells by flow cytometry.

-

Protocol 2: Assessment of this compound's Effect on NK Cell Cytotoxicity

This protocol evaluates the ability of this compound to enhance the cytotoxic function of Natural Killer (NK) cells against HIV-infected target cells.

Materials:

-

PBMCs from healthy donors

-

NK Cell Isolation Kit

-

RPMI 1640 medium with 10% FBS and antibiotics

-

This compound

-

Recombinant human IL-15

-

HIV-infected CD4+ T cells (target cells)

-

Non-toxic cell viability dye (for target cells)

-

Flow cytometer

Procedure:

-

Isolate NK Cells: Isolate NK cells from PBMCs using a negative selection kit.

-

NK Cell Pre-treatment:

-

Culture isolated NK cells overnight in media containing:

-

DMSO (vehicle control)

-

IL-15 alone

-

This compound alone

-

IL-15 in combination with this compound

-

-

-

Target Cell Preparation: Prepare HIV-infected CD4+ T cells and label them with a cell viability dye that allows discrimination from effector cells in flow cytometry.

-

Co-culture:

-

Wash the pre-treated NK cells and co-culture them with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1).

-

Incubate for 4 hours.

-

-

Cytotoxicity Analysis:

-

Harvest the cells and stain for a dead cell marker.

-

Analyze the percentage of dead target cells by flow cytometry. Increased cytotoxicity will be observed as a higher percentage of dead target cells in the presence of this compound- and IL-15-treated NK cells.

-

Visualizations

Caption: this compound Signaling Pathway in HIV Reactivation.

Caption: General Experimental Workflow.

References

- 1. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 2. The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The HIV Latency Reversal Agent this compound Enhances NK Cell Effector and Memory-Like Functions by Increasing Interleukin-15-Mediated STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - The HIV latency reversing agent this compound inhibits the phosphatases PTPN1 and PTPN2 [insight.jci.org]

- 6. Evaluation of STAT-Activator this compound in Modulating HIV-1 Infection of Human Interleukin-34 and Macrophage Colony Stimulating Factor-1 Differentiated Macrophages - ProQuest [proquest.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]